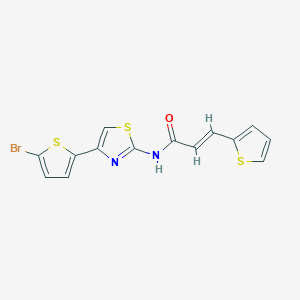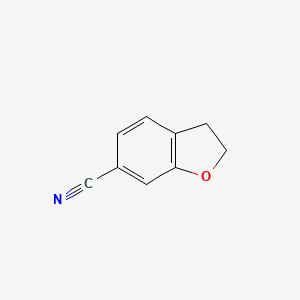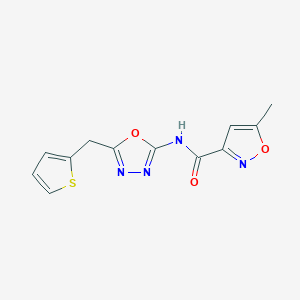![molecular formula C23H22N2 B2934345 (2Z)-3-(4-tert-butylphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile CAS No. 866019-77-4](/img/structure/B2934345.png)
(2Z)-3-(4-tert-butylphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-3-(4-tert-butylphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a nitrile group (-C≡N) attached to a conjugated system of aromatic rings and a pyrrole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(4-tert-butylphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile typically involves the following steps:
Formation of the Pyrrole Moiety: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Aldol Condensation: The key step in the synthesis is the aldol condensation between 4-tert-butylbenzaldehyde and 4-(1H-pyrrol-1-yl)benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the α,β-unsaturated nitrile.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve:
Large-Scale Aldol Condensation: Utilizing continuous flow reactors to enhance the efficiency and yield of the aldol condensation reaction.
Automated Purification Systems: Employing automated chromatography systems for the purification of the product to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-3-(4-tert-butylphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the nitrile group can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation to yield primary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
(2Z)-3-(4-tert-butylphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile has several scientific research applications, including:
Materials Science: Used as a building block for the synthesis of organic semiconductors and conductive polymers.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules and natural products.
Mécanisme D'action
The mechanism of action of (2Z)-3-(4-tert-butylphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s conjugated system allows it to participate in electron transfer processes, which can be crucial in its role as an organic semiconductor.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2Z)-3-(4-methylphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile
- (2Z)-3-(4-ethylphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile
- (2Z)-3-(4-isopropylphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile
Uniqueness
(2Z)-3-(4-tert-butylphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and physical properties. This makes it distinct from other similar compounds with different alkyl substituents on the aromatic ring.
Propriétés
IUPAC Name |
(Z)-3-(4-tert-butylphenyl)-2-(4-pyrrol-1-ylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2/c1-23(2,3)21-10-6-18(7-11-21)16-20(17-24)19-8-12-22(13-9-19)25-14-4-5-15-25/h4-16H,1-3H3/b20-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTOUEPCNYJKZOW-CAPFRKAQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=CC=C(C=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2934266.png)
![2-{2-[4-(4-methoxyphenyl)piperazino]ethyl}-6-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2934267.png)


![N-(3-acetamidophenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2934270.png)
![N-[4-(Aminomethyl)cyclohexyl]-2-(2-fluorophenyl)-2-methoxypropanamide;hydrochloride](/img/structure/B2934272.png)
![Ethyl 4-[(3-acetylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B2934274.png)


![1-Methyl-3-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-1,2-dihydropyrazin-2-one](/img/structure/B2934279.png)

![6-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1H-pyrimidine-2,4-dione](/img/structure/B2934281.png)
![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-cyclopropyl-1H-pyrrol-3(2H)-one](/img/structure/B2934283.png)

